molecular formula C12H26Cl2N2 B2516321 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride CAS No. 6295-79-0

1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B2516321
CAS No.: 6295-79-0
M. Wt: 269.25
InChI Key: XURAXQFIEZFIRB-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C12H24N2·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine

Safety and Hazards

Piperidine, a related compound, is classified as a flammable liquid and is harmful if swallowed or in contact with skin . It’s important to handle “1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride” with appropriate safety measures.

Future Directions

Piperidine derivatives are crucial in drug design and play a significant role in the pharmaceutical industry . Future research may focus on developing new synthesis methods, exploring their pharmacological applications, and improving their safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of piperidine with ethylene derivatives under controlled conditions. One common method includes the alkylation of piperidine with 2-chloroethylamine hydrochloride, followed by subsequent purification steps to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with neurotransmitter receptors makes it particularly valuable in neuroscience research .

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h12-13H,1-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURAXQFIEZFIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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